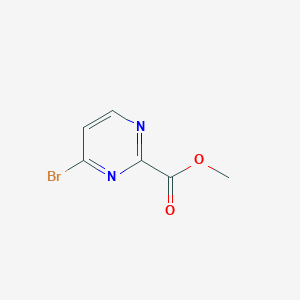

Methyl 4-bromopyrimidine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGLGITKPNEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734935 | |

| Record name | Methyl 4-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-40-9 | |

| Record name | Methyl 4-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromopyrimidine-2-carboxylate

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyrimidine ring holds a position of particular prominence, being a core component of nucleobases and a versatile pharmacophore.[1][2] Methyl 4-bromopyrimidine-2-carboxylate (CAS No: 1206250-40-9) is a highly valuable, functionalized building block that offers medicinal chemists a strategic entry point for molecular diversification.[3][4][5] Its structure is characterized by two distinct reactive sites: a bromine atom at the 4-position, which is amenable to a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), and a methyl ester at the 2-position, which can be readily hydrolyzed or converted into other functional groups. This dual functionality allows for the precise and controlled construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of biologically active compounds.[6] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed experimental insights.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of this compound reveals a strategy centered on two key transformations: esterification and a Sandmeyer reaction. The disconnection of the ester bond points to 4-bromopyrimidine-2-carboxylic acid as the immediate precursor. The C-Br bond at the 4-position can be reliably installed from a primary amino group via a diazotization-displacement sequence, a classic transformation known as the Sandmeyer reaction. This leads back to the readily accessible starting material, 4-aminopyrimidine-2-carboxylic acid.

Caption: Retrosynthetic pathway for this compound.

Key Synthetic Transformations

Part A: Installation of the C4-Bromo Substituent via the Sandmeyer Reaction

The conversion of an aromatic or heteroaromatic primary amine to a halide is a cornerstone of organic synthesis. While direct electrophilic halogenation of the pyrimidine ring can be challenging and lead to regioselectivity issues, the Sandmeyer reaction offers a reliable and high-yielding alternative.[7][8] This reaction proceeds through the formation of a diazonium salt intermediate from the corresponding amine, which is then displaced by a halide using a copper(I) salt catalyst.[9][10]

The mechanism is initiated by the diazotization of the 4-amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr in this case). The resulting pyrimidine-4-diazonium salt is then subjected to a copper(I) bromide-catalyzed decomposition. A single-electron transfer (SET) from Cu(I) to the diazonium salt generates an aryl radical, with the loss of dinitrogen gas, and a Cu(II) species.[9][10] The aryl radical then abstracts a bromine atom from the Cu(II) bromide complex to form the final product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.

Causality Behind Experimental Choices:

-

Low Temperature: Diazotization is performed at low temperatures (typically 0 to -10 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[11]

-

Copper(I) Bromide: The use of a Cu(I) salt is crucial for the catalytic cycle. While other metals can be used, copper provides a reliable and cost-effective method for this transformation.[7] The counter-ion of the copper salt must match the desired halide to prevent the formation of mixed halide products.[10]

Part B: Esterification of 4-Bromopyrimidine-2-carboxylic Acid

With the 4-bromo substituent installed, the final step is the conversion of the carboxylic acid at the 2-position to its corresponding methyl ester. Several robust methods exist for this transformation, and the choice often depends on the substrate's sensitivity and the desired scale of the reaction.[12]

-

Fischer Esterification: This is a classic and economical method involving the reaction of the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).[13] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product.[13] This method is well-suited for substrates that are stable to strongly acidic conditions.

-

Acid Chloride Formation Followed by Alcoholysis: For more sensitive substrates or when milder conditions are required, a two-step procedure is often employed. The carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acid chloride is then treated with methanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

Coupling Agent-Mediated Esterification: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with a catalyst like 4-Dimethylaminopyridine (DMAP), can facilitate ester formation under very mild, neutral conditions.[14][15][16] This approach is ideal for complex molecules with acid- or base-sensitive functional groups.

For the synthesis of this compound, the Fischer esterification represents the most direct and atom-economical approach, given the relative stability of the bromopyrimidine core to acidic conditions.

Detailed Synthetic Pathway and Protocol

The following section details a validated, two-step protocol for the synthesis of this compound starting from 4-aminopyrimidine-2-carboxylic acid.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. This compound | 1206250-40-9 | GYB25040 [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Methyl 4-bromopyrimidine-2-carboxylate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4-bromopyrimidine-2-carboxylate is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring and the strategic placement of a bromo substituent and a methyl ester, render it a highly versatile scaffold for the construction of complex molecular architectures. The pyrimidine core is a prevalent motif in numerous biologically active compounds, including approved therapeutics, making this building block particularly valuable for drug discovery programs.

The strategic positioning of the bromine atom at the 4-position allows for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Simultaneously, the methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing an additional handle for molecular elaboration. This dual functionality makes this compound a powerful tool for generating libraries of novel compounds for biological screening. This guide provides a comprehensive overview of its physical and chemical properties, key reactions, and practical applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory. The key physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1206250-40-9 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 314.4 °C | [1] |

| Purity | Typically ≥98% | [2] |

Note: Specific data on melting point and solubility are not consistently reported in publicly available sources and may vary depending on the supplier and purity.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the bromo substituent and the methyl ester. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the C4-Br bond towards nucleophilic aromatic substitution and, more significantly, oxidative addition in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings.[3] These reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds.

1. Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl and heteroaryl-aryl compounds. The general transformation is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

2. Stille Coupling: In a Stille coupling, an organostannane reagent is coupled with the bromopyrimidine. This reaction is known for its tolerance of a wide range of functional groups.

3. Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and offers a highly efficient method for C-C bond formation.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the desired product in these cross-coupling reactions. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), while typical bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position, where the bromine atom acts as a good leaving group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the pyrimidine core.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), PdCl₂(dppf) (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent the degradation of the palladium catalyst.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be deoxygenated prior to use by bubbling with an inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, and this compound serves as a valuable entry point for the synthesis of a wide array of biologically active molecules. Its derivatives have been explored as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, substituted pyrimidines are known to act as kinase inhibitors, a critical class of anti-cancer agents.[3] The ability to rapidly generate diverse libraries of pyrimidine-based compounds using this building block makes it an indispensable tool in modern drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Based on related compounds, it may cause skin, eye, and respiratory irritation.[3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. This guide has provided a comprehensive overview of its physical and chemical properties, along with a practical, field-proven protocol for its use in Suzuki-Miyaura coupling. By leveraging the insights provided herein, researchers, scientists, and drug development professionals can effectively utilize this powerful reagent to advance their research and development efforts.

References

Methyl 4-bromopyrimidine-2-carboxylate: A Technical Guide for Advanced Synthesis

Abstract

Methyl 4-bromopyrimidine-2-carboxylate is a key heterocyclic building block poised for significant application in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical identity, structural characteristics, and reactivity profile. We will explore the principles governing its synthetic utility, focusing on the strategic importance of the C4-bromo and C2-ester functionalities. This document serves as a comprehensive resource for researchers, offering insights into its application as a versatile scaffold for the development of complex molecular architectures and novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted pyrimidine characterized by a bromine atom at the 4-position and a methyl ester at the 2-position. These features make it a valuable intermediate for introducing the pyrimidine core into larger molecules through various cross-coupling and substitution reactions.

Chemical Identifiers

Proper identification is critical for regulatory compliance and experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1206250-40-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | COC(=O)C1=NC=CC(=N1)Br | [1] |

| InChIKey | WOCGLGITKPNEFI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in different solvent systems and its suitability for various reaction conditions.

| Property | Value | Notes |

| Boiling Point | 314.4 °C | Predicted value. |

| XlogP | 1.4 | Predicted value, indicating moderate lipophilicity.[2] |

| Appearance | Solid (typical) | N/A |

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond at the 4-position of the electron-deficient pyrimidine ring.

Principles of Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens.[3][4] The presence of a good leaving group, such as bromine, at the C4 position, and an additional electron-withdrawing methyl ester group at the C2 position, further activates the ring for Nucleophilic Aromatic Substitution (SNAr) .

The mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Attack at the C4 position allows the negative charge in the intermediate to be delocalized onto the ring nitrogens, a stabilizing feature that lowers the activation energy for the reaction.[3]

Caption: Generalized SNAr pathway on the pyrimidine core.

Key Reaction Classes

-

Nucleophilic Aromatic Substitution (SNAr): The C4-bromo group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental for introducing diverse functional groups and building molecular complexity. The reaction's efficiency is enhanced by the electron-deficient nature of the pyrimidine ring.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for transition metal-catalyzed reactions. The Suzuki-Miyaura coupling is particularly noteworthy, enabling the formation of C-C bonds by coupling with boronic acids or esters.[6][7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are common motifs in drug molecules.[4][8] Other important coupling reactions include Buchwald-Hartwig amination (C-N bond formation) and Sonogashira coupling (C-C alkyne formation).

Caption: Key synthetic transformations of the title compound.

Proposed Synthetic Workflow

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be designed based on established pyrimidine chemistry. A common strategy involves the condensation of a 1,3-dicarbonyl equivalent with an amidine, followed by functional group manipulation.

Hypothetical Retrosynthesis

A logical retrosynthetic analysis suggests that the target molecule could be derived from a corresponding 4-hydroxypyrimidine, which itself can be synthesized via a ring-forming condensation reaction.

Caption: Plausible retrosynthetic pathway.

Proposed Experimental Protocol (Illustrative)

This protocol is a theoretical pathway and must be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Methyl 4-hydroxypyrimidine-2-carboxylate

-

To a solution of sodium methoxide in methanol, add a suitable amidine hydrochloride (e.g., formamidine hydrochloride) and a diethyl malonate derivative.

-

Heat the mixture under reflux for several hours until cyclization is complete, as monitored by TLC.

-

Cool the reaction mixture, neutralize with acid, and concentrate under reduced pressure.

-

Purify the resulting solid, Methyl 4-hydroxypyrimidine-2-carboxylate, by recrystallization.

Step 2: Bromination to Yield this compound

-

In a flask equipped for reflux and protected from moisture, carefully add phosphorus oxybromide (POBr₃) to the dried Methyl 4-hydroxypyrimidine-2-carboxylate from Step 1.

-

Heat the mixture gently to initiate the reaction, then maintain at reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs for treating cancer, infections, and neurological disorders.[4][8] Its ability to form hydrogen bonds and serve as a bioisostere for phenyl rings makes it a valuable core for drug design.[8]

While specific examples originating from this compound are not widely published, its structure makes it an ideal starting point for synthesizing analogs of known bioactive molecules. For instance, it could be used to construct inhibitors of protein kinases, a major class of anticancer drugs, by using Suzuki coupling to install aryl groups at the 4-position that can interact with the kinase hinge region.[9]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Source:[9])

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a highly versatile and valuable building block for synthetic and medicinal chemistry. Its dual functional handles—a reactive C4-bromo site amenable to a host of substitution and cross-coupling reactions, and a C2-ester group for further modification—provide a robust platform for molecular diversification. While detailed synthetic and application literature for this specific isomer remains an area for future exploration, the fundamental principles of pyrimidine reactivity strongly support its potential for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to harness the synthetic potential of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromopyrimidine-2-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-bromopyrimidine-2-carboxylate, a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the structural and electronic properties of the molecule to provide a thorough interpretation of its spectral characteristics.

Introduction

This compound (C₆H₅BrN₂O₂) is a substituted pyrimidine with significant potential in the synthesis of novel therapeutic agents. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a vast array of biologically active compounds. The presence of a bromine atom and a methyl ester group on the pyrimidine ring of this particular molecule offers versatile handles for chemical modification, making it a valuable intermediate in the design and synthesis of targeted therapies.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the relationship between its molecular structure and its spectral output.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1: 2D structure of this compound.

The molecule consists of a pyrimidine ring substituted at the 4-position with a bromine atom and at the 2-position with a methyl carboxylate group. The electronegative nitrogen atoms and the bromine atom significantly influence the electronic distribution within the aromatic ring, which is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrimidine ring and the three protons of the methyl ester group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.9 - 9.1 | Doublet (d) | ~5.0 |

| H-5 | 7.7 - 7.9 | Doublet (d) | ~5.0 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Rationale for Predicted Chemical Shifts and Coupling:

-

Aromatic Protons (H-5 and H-6): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deshielding effect results in the aromatic protons resonating at a downfield chemical shift compared to benzene (δ 7.34 ppm). The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen at position 1 and the electron-withdrawing methyl carboxylate group at position 2. The proton at the 5-position (H-5) will be slightly more upfield. These two protons are adjacent and will exhibit coupling to each other, resulting in a doublet for each signal with a typical ortho-coupling constant for a six-membered heteroaromatic ring.

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively standard electronic environment and are expected to appear as a singlet in the typical region for such functional groups.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-2 | 155 - 160 |

| C-4 | 145 - 150 |

| C-6 | 158 - 162 |

| C-5 | 120 - 125 |

| -OCH₃ | 52 - 55 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6 are directly attached to nitrogen atoms and are therefore significantly deshielded, appearing at downfield chemical shifts. The bromine atom at C-4 will have a notable effect on its chemical shift. C-5, being the only carbon not directly bonded to a nitrogen, is expected to be the most upfield of the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for acquiring NMR spectra.

For detailed procedural steps, refer to standard laboratory protocols for NMR sample preparation and data acquisition.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2960 - 2850 | C-H stretch (methyl) | Medium |

| 1750 - 1730 | C=O stretch (ester) | Strong |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |

| 1300 - 1000 | C-O stretch (ester) | Strong |

| 800 - 600 | C-Br stretch | Medium to Strong |

Rationale for Predicted IR Absorptions:

-

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=O Stretching: The carbonyl group of the ester will give rise to a strong, sharp absorption band in the region of 1750-1730 cm⁻¹.

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring will result in a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretching of the ester group will produce strong absorptions in the 1300-1000 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Figure 3: Workflow for acquiring an IR spectrum of a solid sample.

For solid samples, the KBr pellet method is common. Alternatively, Attenuated Total Reflectance (ATR) can be used.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two peaks of approximately equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope and another for the molecule with the ⁸¹Br isotope.

-

m/z for C₆H₅⁷⁹BrN₂O₂ ≈ 216

-

m/z for C₆H₅⁸¹BrN₂O₂ ≈ 218

-

-

Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation of the molecule.[5] Predicted fragmentation patterns for pyrimidine derivatives often involve the loss of small, stable molecules or radicals.[3][6]

Figure 4: Predicted major fragmentation pathways for this compound.

Rationale for Predicted Fragmentation:

-

Loss of the Methoxy Radical (∙OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 185/187.

-

Loss of the Carbomethoxy Radical (∙COOCH₃): The entire methyl ester group can be lost as a radical, giving a fragment at m/z 157/159.

-

Loss of a Bromine Radical (∙Br): The carbon-bromine bond can cleave, leading to the loss of a bromine radical and a fragment at m/z 137.

-

Loss of Hydrogen Cyanide (HCN): Pyrimidine rings are known to fragment via the loss of HCN, which could occur from the molecular ion or subsequent fragment ions.

Experimental Protocol for Mass Spectrometry

Figure 5: General workflow for mass spectrometry analysis.

The choice of ionization method (e.g., Electron Ionization, Electrospray Ionization) will influence the degree of fragmentation observed.[7]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided data and interpretations are based on established principles of NMR, IR, and MS, and are supported by comparative data from related pyrimidine derivatives.[8][9] By understanding the expected spectral features and the underlying principles, researchers can confidently characterize this important synthetic intermediate and ensure its quality for downstream applications in drug discovery and development. The experimental protocols outlined serve as a practical reference for acquiring high-quality spectroscopic data in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. article.sapub.org [article.sapub.org]

- 4. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361) [hmdb.ca]

- 6. iosrjournals.org [iosrjournals.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

commercial availability and suppliers of Methyl 4-bromopyrimidine-2-carboxylate

An In-Depth Technical Guide to Methyl 4-bromopyrimidine-2-carboxylate for Advanced Research

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As an electron-rich aromatic heterocycle, it is a critical building block of DNA and RNA, granting it inherent biocompatibility and diverse molecular interaction capabilities[1]. The pyrimidine scaffold's ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems, like phenyl rings, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates[1]. This versatility has led to its widespread incorporation into therapeutics across a vast range of applications, including oncology, immunology, and neurology[1].

This compound (CAS No. 1206250-40-9) is a specialized heterocyclic building block that offers researchers two distinct and orthogonally reactive sites: a bromine atom at the 4-position, prime for metal-catalyzed cross-coupling reactions, and a methyl ester at the 2-position, which can be readily modified. This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures and performing lead optimization in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, commercial availability, and safe handling protocols.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and research. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1206250-40-9 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| SMILES | COC(=O)C1=NC=CC(=N1)Br | [2][4] |

| InChI Key | WOCGLGITKPNEFI-UHFFFAOYSA-N | [3][4] |

The following diagram illustrates the chemical structure and numbering of this compound.

Caption: Structure of this compound.

Synthesis and Reactivity

Synthetic Approach

While specific, scaled-up syntheses for this compound are proprietary to manufacturers, general methods for producing 4-bromopyrimidines offer a reliable blueprint. A robust and straightforward one-pot method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide[5]. This acid-catalyzed reaction leverages the enhanced reactivity of nitriles towards nucleophiles, providing an attractive and efficient alternative to multi-step brominations of hydroxypyrimidine precursors[5].

Proposed Synthetic Workflow: The following diagram outlines a generalized, logical workflow for the synthesis of functionalized pyrimidines, starting from a suitable precursor and incorporating the key bromination and esterification steps.

Caption: Synthetic workflow from precursor to a diversified drug candidate.

Chemical Reactivity

The utility of this compound stems from its two primary reactive handles:

-

The 4-Bromo Substituent: The bromine atom at the C4 position is an excellent leaving group, making it the primary site for introducing molecular diversity. It is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6] This allows for the precise installation of a wide array of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

The 2-Carboxylate Group: The methyl ester at the C2 position offers a secondary site for modification. It can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups. This provides an additional vector for modifying the molecule's properties, such as solubility, metabolic stability, or target engagement.[6]

Applications in Drug Discovery and Research

As a functionalized building block, this compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs. The pyrimidine core is prevalent in molecules targeting a wide range of biological pathways. For instance, bromopyrimidine cores are frequently found in kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6]

The strategic placement of the bromo and ester groups allows for a programmed, regioselective synthesis. A researcher can first perform a cross-coupling reaction at the C4 position to install a key pharmacophore element and then modify the C2 ester to fine-tune the molecule's physicochemical properties or add a secondary binding motif. This logical approach is invaluable for efficient lead optimization.

Commercial Availability and Sourcing

This compound is available for research purposes from several specialized chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive quality control documentation, including purity analysis (e.g., by NMR or HPLC).

Table 2: Selected Suppliers of this compound (CAS 1206250-40-9)

| Supplier | Product Number / Reference | Purity | Available Quantities | Notes |

| Biosynth | GYB25040 | Not specified, sold as reference standard | Inquire | For pharmaceutical testing purposes only[2]. |

| CymitQuimica | IN-DA008Z2M | 98% | 100mg, 250mg, 1g, 5g, 10g | Product intended for laboratory use only[3]. |

| Indagoo (via CymitQuimica) | IN-DA008Z2M | 98% | 100mg, 250mg, 1g, 5g, 10g | Brand distributed by CymitQuimica[3]. |

Note: Availability and catalog details are subject to change. Researchers should verify information directly with the suppliers.

Safety, Handling, and Storage

As with any brominated organic compound, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact isomer was not found, data from closely related bromopyrimidine compounds indicate a consistent hazard profile.

Hazard Identification

Based on analogous compounds, this chemical should be treated as hazardous. Key hazard statements include:

-

May cause respiratory irritation (H335)[6].

-

Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[7].

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8][9]. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards[9].

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure[8][11]. Wash hands thoroughly after handling.[8]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator[11].

-

General Hygiene: Avoid contact with skin, eyes, and clothing[8]. Do not eat, drink, or smoke when using this product[8].

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place[9].

-

Container: Keep the container tightly closed to prevent moisture ingress and degradation[8][9].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition[8][11].

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient entry point to a diverse range of complex molecules. Its dual-functional nature, with distinct sites for cross-coupling and ester modification, allows for a logical and powerful approach to library synthesis and lead optimization in drug discovery. While specific application data for this isomer is limited in public literature, its structural motifs are highly relevant to established pharmacophores. By sourcing from reputable suppliers and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to advance their scientific programs.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1206250-40-9 | GYB25040 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

- 7. synzeal.com [synzeal.com]

- 8. aksci.com [aksci.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methyl 4-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Chemical Researchers

Introduction

Methyl 4-bromopyrimidine-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive bromine atom and a modifiable ester group on the pyrimidine core, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. The pyrimidine ring itself is a privileged structure in pharmacology, present in numerous approved drugs across various therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides an in-depth analysis of the molecular characteristics, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is critical for its effective application in synthesis and process development. The key molecular and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][4][5] |

| Molecular Weight | 217.02 g/mol | [3][6] |

| CAS Number | 1206250-40-9 | [3][6] |

| Appearance | Solid | [3][4] |

| Boiling Point | 314.4 °C | [6] |

| InChI Key | WOCGLGITKPNEFI-UHFFFAOYSA-N | [3][4] |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthetic Approaches

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of 4-bromopyrimidines provide a viable synthetic strategy. One such approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[7] This method offers a direct, one-pot synthesis of the 4-bromopyrimidine core.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 4-bromopyrimidines.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two functional groups attached to the pyrimidine ring: the bromine atom at the C4 position and the methyl ester at the C2 position.

-

The Bromine Atom: The bromine substituent is a key reactive site, making the molecule an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring enhances the susceptibility of the C4 position to nucleophilic aromatic substitution, although cross-coupling reactions are generally more common and versatile.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.

-

Stille Coupling: Reaction with organostannanes catalyzed by palladium.

-

Negishi Coupling: Reaction with organozinc compounds, also palladium-catalyzed.

-

These coupling reactions enable the introduction of a wide range of substituents at the C4 position, including alkyl, aryl, and heteroaryl groups, providing a powerful tool for molecular diversification in drug discovery.[8]

-

The Methyl Ester Group: The methyl ester at the C2 position offers another handle for chemical modification. It can be:

-

Hydrolyzed: Under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules.

-

Reduced: To a primary alcohol.

-

Converted to other functional groups: Such as amides or hydrazides, by reaction with appropriate nucleophiles.

-

This dual functionality allows for a sequential and controlled elaboration of the pyrimidine scaffold, making it a highly valuable intermediate in multi-step syntheses.

Reactivity Profile Diagram:

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of biologically active compounds. Its utility as a precursor for active pharmaceutical ingredients (APIs) is a primary driver of its importance.[8]

Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.[1] Derivatives of bromopyrimidines have been utilized in the synthesis of potent inhibitors of protein kinase CK2, a target implicated in various cancers.[8]

Anti-Infective Agents

The versatility of this building block extends to the development of anti-infective agents. For instance, it has been instrumental in the synthesis of biaryl mannoside FimH inhibitors, which are being investigated as potential therapeutics for urinary tract infections by preventing bacterial adhesion.[8]

Other Therapeutic Areas

Research has also explored the use of derivatives of this compound as cocaine antagonists, suggesting potential applications in the treatment of addiction.[8] The broad applicability of the pyrimidine scaffold in medicinal chemistry indicates that this compound will continue to be a valuable tool in the discovery of new treatments for a wide range of diseases.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification

Based on available safety data sheets for related compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Safety glasses with side-shields conforming to EN166 are recommended.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.[8]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such adaptable building blocks in the drug discovery pipeline is undeniable.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 1206250-40-9 | GYB25040 [biosynth.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

The Pyrimidine Nucleus: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold, a fundamental heterocyclic motif, is a linchpin in the realm of medicinal chemistry and drug discovery. Its prevalence in essential biomolecules, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has cemented its status as a "privileged structure" in the design of novel therapeutic agents.[1] The intrinsic capacity of the pyrimidine ring to participate in a multitude of biological interactions, combined with its synthetic accessibility, has fueled the development of a vast arsenal of approved drugs targeting a wide spectrum of diseases, including cancer, viral infections, and microbial illnesses.[1][2] This technical guide offers a comprehensive exploration of the biological significance of pyrimidine derivatives, elucidating their role as versatile pharmacophores, summarizing key quantitative data, providing illustrative experimental protocols, and visualizing their engagement with critical signaling pathways.

The Fundamental Importance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic compounds analogous to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring.[3] This unique arrangement of nitrogen atoms imparts distinct physicochemical properties that are pivotal to their biological function. The pyrimidine ring system is a fundamental building block of nucleic acids (DNA and RNA), and its derivatives are involved in a myriad of cellular processes.[4][5] The inherent bio-compatibility and the ability to readily interact with enzymes, genetic material, and other cellular components make pyrimidine derivatives ideal candidates for therapeutic intervention.[2]

Diverse Pharmacological Activities of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has been extensively leveraged by medicinal chemists to develop drugs with a wide array of pharmacological activities.[6][7] These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[6][7]

Anticancer Activity: A Pillar of Oncology

Pyrimidine derivatives have revolutionized cancer therapy, primarily functioning as kinase inhibitors and antimetabolites.[1][8] Their structural resemblance to endogenous purines enables them to competitively bind to the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are frequently dysregulated in cancer cells.[1][8]

Mechanism of Action: A prominent mechanism involves the inhibition of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[8] For instance, certain pyrimidine derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the proliferation of various tumor cells.[6] Additionally, as antimetabolites, they interfere with the synthesis of nucleic acids, leading to the cessation of DNA synthesis and inhibition of cell division.[5][9] 5-Fluorouracil (5-FU), a classic pyrimidine analog, functions by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis and repair.[10]

Quantitative Data: In Vitro Efficacy

The anticancer potency of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 11a | A549 (Non-small cell lung cancer) | < Erlotinib | [6] |

| Compound 11b | HCT-116 (Colorectal carcinoma) | < Erlotinib | [6] |

| Compound 2d | A549 (Non-small cell lung cancer) | Strong cytotoxicity at 50 µM | [11] |

| Compound 95 | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 | [12] |

| Pyrido[2,3-d]pyrimidine 2a | Lipoxygenase | 42 | [11] |

| Pyrido[2,3-d]pyrimidine 2f | Lipoxygenase | 47.5 | [11] |

Signaling Pathway Visualization: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Caption: Inhibition of EGFR signaling by a pyrimidine derivative.

Antiviral Activity: Combating Viral Threats

Pyrimidine derivatives have demonstrated significant efficacy against a broad range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[13][14] Their antiviral mechanisms often involve the inhibition of viral enzymes essential for replication. For instance, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a common strategy in anti-HIV drug development.[12]

Recent Findings: A 2024 study highlighted the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E).[15] This underscores the potential of the pyrimidine scaffold in developing novel antiviral agents against coronaviruses.[15]

Antimicrobial Activity: Addressing Drug Resistance

With the rise of multidrug-resistant microbial strains, the development of new antimicrobial agents is a critical public health priority. Pyrimidine derivatives have shown promise as both antibacterial and antifungal agents.[7] Their mechanisms of action can be diverse, including the inhibition of essential microbial enzymes.[1] For example, novel sulfanilamide-pyrimidine compounds have been shown to effectively suppress the growth of various bacterial strains, with activity comparable or superior to existing drugs like fluconazole and norfloxacin.[6]

Experimental Protocol: Disk-Diffusion Method for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of synthesized pyrimidine derivatives.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative. The disks are then placed on the surface of the inoculated agar plate. A disk impregnated with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control, and a disk with the solvent used to dissolve the compound serves as a negative control.[16]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory and Other Activities

Pyrimidine derivatives also exhibit significant anti-inflammatory, analgesic, antihypertensive, and antioxidant properties.[4][17] Some derivatives have demonstrated anti-inflammatory activities superior to conventional drugs like ibuprofen.[7] Their mechanism of action in inflammation often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and nitric oxide.[18][19]

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is intricately linked to their chemical structure. Medicinal chemists employ various synthetic strategies to modify the pyrimidine core and introduce different functional groups to optimize their pharmacological properties.[3]

General Synthetic Approach: A common method for synthesizing pyrimidine derivatives involves the condensation of a β-dicarbonyl compound with an amidine.[1] Another well-known one-pot, multicomponent reaction is the Biginelli reaction, which condenses urea, an aryl aldehyde, and ethyl acetoacetate.[20]

Structure-Activity Relationship Insights:

-

Anticancer Activity: Substitution at the C4 position of the pyrimidine nucleus with a 4-chlorophenyl group has been shown to enhance anticancer effectiveness.[6] Fluorine substitution at the C5 position is also a common strategy for managing solid malignant tumors.[6]

-

Antiviral Activity: The introduction of cyclobutyl and cyclopentyl groups to the aminoalkyl side chain of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives has been found to improve antiviral potency against influenza viruses.[21]

-

Anti-inflammatory Activity: The presence of a coumarin moiety fused with a pyrimidine ring has been associated with distinct anti-inflammatory capabilities.[6]

Experimental Workflow: Synthesis of a Pyrimidine Derivative

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of a novel pyrimidine derivative.

Caption: Generalized workflow for pyrimidine derivative synthesis and evaluation.

Clinical Significance and Future Perspectives

Numerous pyrimidine-based drugs are currently in clinical use, and many more are in various stages of clinical trials.[2][22] The adaptability of the pyrimidine scaffold ensures its continued relevance in addressing emerging health challenges. Future research will likely focus on the development of more targeted and personalized pyrimidine-based therapies, leveraging a deeper understanding of disease mechanisms and advanced drug design technologies. The exploration of novel pyrimidine derivatives as multi-target agents for complex diseases like cancer and neurodegenerative disorders also represents a promising avenue for future drug discovery.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. ijrpr.com [ijrpr.com]

- 5. ijcrt.org [ijcrt.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ias.ac.in [ias.ac.in]

- 17. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov:443]

Methodological & Application

Application Notes and Protocols: Leveraging Methyl 4-bromopyrimidine-2-carboxylate in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2][3] Its presence in nucleobases and numerous approved drugs, including anticancer and antiviral agents, underscores its significance.[1][3][4] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the C-C bond formation necessary to synthesize complex pyrimidine derivatives.[5][6] This application note provides a detailed guide to the use of a key building block, Methyl 4-bromopyrimidine-2-carboxylate, in Suzuki cross-coupling reactions, offering insights into reaction optimization, mechanistic considerations, and practical laboratory protocols.

The strategic placement of a bromo substituent at the 4-position and a methyl carboxylate at the 2-position of the pyrimidine ring makes this compound a highly valuable and versatile reagent. This arrangement allows for selective functionalization at the C4 position, a common strategy in the synthesis of bioactive molecules.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[6][7] The catalytic cycle, a fundamental concept for troubleshooting and optimization, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[8]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[6][8][9]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][7]

Optimizing the Reaction: Key Parameters and Considerations

The success of a Suzuki coupling with this compound hinges on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring can influence reactivity, making optimization crucial.

| Parameter | Options | Considerations and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | For electron-deficient heteroaryl bromides, catalysts with electron-rich and bulky phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands often enhance the rates of oxidative addition and reductive elimination, leading to higher yields.[10] Pd(PPh₃)₄ is a classic, versatile choice, particularly for less challenging couplings.[11] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical for the transmetalation step.[8] Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective, especially with less reactive boronic acids.[11] The solubility of the base in the chosen solvent system is also a key factor. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic starting materials and the inorganic base.[12] 1,4-Dioxane is a frequent choice due to its ability to dissolve a wide range of substrates and its suitable boiling point.[11][13] |

| Temperature | 80-120 °C | The reaction temperature significantly impacts the reaction rate. Higher temperatures can often overcome activation barriers but may also lead to catalyst decomposition or side reactions. Microwave irradiation can be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[13][14] |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters) | The electronic nature of the boronic acid affects its reactivity; electron-rich boronic acids tend to give better yields.[11] Boronate esters can be used to mitigate protodeboronation, a common side reaction, especially with aqueous bases.[15] |

Experimental Protocols

General Protocol for Suzuki Cross-Coupling of this compound

This protocol provides a starting point for the Suzuki coupling and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5][16] The presence of oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.[15]

-

Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[5]

-

Monitoring: Monitor the reaction's progress by suitable analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents | - Use a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Cautiously increase the reaction temperature.- Try a different solvent system (e.g., DMF, Toluene). |

| Significant Side Products (e.g., Homocoupling, Debromination) | - Presence of oxygen- Catalyst decomposition- Protodeboronation of boronic acid | - Ensure thorough degassing of solvents and reaction mixture.- Use a more stable catalyst or lower the reaction temperature.- Use a boronate ester instead of a boronic acid; use a non-aqueous base if possible.[15] |

| Inconsistent Yields | - Variations in reagent quality- Inconsistent inert atmosphere- Variations in reaction time or temperature | - Use high-purity, anhydrous reagents and solvents.- Standardize the procedure for establishing an inert atmosphere.- Carefully control reaction parameters. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of 4-substituted pyrimidine-2-carboxylates via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the influence of key parameters such as the catalyst, base, and solvent is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully employ this important synthetic transformation in their drug discovery and materials science endeavors.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of Methyl 4-bromopyrimidine-2-carboxylate

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly crucial in pharmaceutical and materials science research, where arylamines are ubiquitous structural motifs.[3] This application note provides a comprehensive protocol for the palladium-catalyzed amination of Methyl 4-bromopyrimidine-2-carboxylate, an electron-deficient heteroaryl halide. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and reagents, and provide a detailed, step-by-step experimental procedure designed for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Heteroaromatic C-N Bond Formation

The synthesis of N-substituted pyrimidines is of paramount importance in medicinal chemistry. However, the electron-deficient nature of the pyrimidine ring can render traditional nucleophilic aromatic substitution (SNAr) reactions challenging, often requiring harsh conditions that are incompatible with complex molecular architectures.[2][4] The Buchwald-Hartwig amination overcomes these limitations, offering a mild and highly general catalytic approach.[1]

The subject of this protocol, this compound, presents a typical challenge: an electron-deficient heterocyclic halide bearing a potentially base-sensitive ester functional group. The palladium-catalyzed methodology described herein is expertly suited for this transformation, enabling the coupling of this substrate with a wide array of primary and secondary amines.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

The three key stages are:

-